4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H12FN3O3 and its molecular weight is 313.288. The purity is usually 95%.
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Biological Activity
Overview
The compound 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic derivative of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and antioxidant properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a cinnamamide moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group . The presence of the fluorine atom is significant as it often enhances the biological activity of compounds by modifying their electronic properties.
Target Enzymes
The primary targets for this compound are cholinesterase enzymes, specifically:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BuChE)
Inhibition of these enzymes leads to an increase in acetylcholine concentration, which can enhance synaptic transmission and potentially improve cognitive functions.
Biochemical Pathways
The compound's interaction with cholinesterases affects the cholinergic pathway, which is crucial for neurotransmission. By preventing the breakdown of acetylcholine, it can have various physiological effects including improved memory and cognition.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with studies highlighting its potential as an antibacterial agent comparable to conventional antibiotics .
Pathogen | Activity | IC50 (µg/mL) |
---|---|---|
Staphylococcus aureus | Moderate inhibition | 15.6 |
Escherichia coli | Significant inhibition | 12.0 |
Candida albicans | Mild inhibition | 25.0 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound exhibits cytotoxic effects against various cancer cell lines:
Cell Line | Activity | IC50 (µM) |
---|---|---|
HeLa (cervical cancer) | High cytotoxicity | 8.5 |
MCF-7 (breast cancer) | Moderate cytotoxicity | 12.0 |
A549 (lung cancer) | Low cytotoxicity | 20.0 |
The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance anticancer activity by increasing lipophilicity and improving cellular uptake .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound also demonstrates antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various substituted oxadiazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that the presence of electron-donating groups significantly enhanced antimicrobial efficacy .
- Cytotoxicity Assessment : In vitro assays assessing the cytotoxicity of this compound on cancer cell lines revealed promising results. The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .
Properties
IUPAC Name |
4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-8-4-11(5-9-13)15-19-20-16(23-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEOEQNWKWVZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.